molecular formula C22H18BrNO5S B12488935 Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate

Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate

Cat. No.: B12488935
M. Wt: 488.4 g/mol
InChI Key: XJCNQFPPAGDSHV-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Benzodioxin Group: The benzodioxin moiety can be introduced via a nucleophilic substitution reaction.

    Bromination: The bromophenyl group is added through an electrophilic aromatic substitution reaction.

    Esterification: The carboxylate group is introduced through an esterification reaction using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photovoltaic cells.

    Biological Studies: It can be used to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The bromophenyl group can participate in π-π interactions, while the thiophene ring can engage in electron-donating or withdrawing interactions, affecting the overall activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate is unique due to its combination of a thiophene ring with a benzodioxin moiety and a bromophenyl group. This unique structure provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C22H18BrNO5S

Molecular Weight

488.4 g/mol

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-3-yl)thiophene-3-carboxylate

InChI

InChI=1S/C22H18BrNO5S/c1-2-27-22(26)19-15(18-11-28-16-5-3-4-6-17(16)29-18)12-30-21(19)24-20(25)13-7-9-14(23)10-8-13/h3-10,12,18H,2,11H2,1H3,(H,24,25)

InChI Key

XJCNQFPPAGDSHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2COC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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